(5E,7E)-Dodecadienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodeca-5,7-dienal is an organic compound with the molecular formula C12H20O It is a type of aldehyde characterized by the presence of two conjugated double bonds at the 5th and 7th positions of the dodecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodeca-5,7-dienal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, followed by the addition of the aldehyde under an inert atmosphere .
Industrial Production Methods
In an industrial setting, dodeca-5,7-dienal can be produced through the catalytic hydrogenation of dodeca-5,7-dienoic acid. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting aldehyde is then purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Dodeca-5,7-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in carbon tetrachloride for halogenation reactions.
Major Products Formed
Oxidation: Dodeca-5,7-dienoic acid.
Reduction: Dodeca-5,7-dienol.
Substitution: 5,7-dibromododecane.
Scientific Research Applications
Dodeca-5,7-dienal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role as a pheromone in insect communication.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: Dodeca-5,7-dienal is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of dodeca-5,7-dienal involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, triggering a cascade of biochemical events. The conjugated double bonds in the compound allow it to participate in various electron transfer reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Dodeca-5,7-dienal can be compared with other similar compounds, such as:
Dodeca-5,7-dienoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Dodeca-5,7-dienol: Similar structure but with an alcohol group instead of an aldehyde.
5,7-Dodecadiene: Similar structure but without the aldehyde group.
Properties
Molecular Formula |
C12H20O |
---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
(5E,7E)-dodeca-5,7-dienal |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-8,12H,2-4,9-11H2,1H3/b6-5+,8-7+ |
InChI Key |
LDQDYNHCLZNOFB-BSWSSELBSA-N |
Isomeric SMILES |
CCCC/C=C/C=C/CCCC=O |
Canonical SMILES |
CCCCC=CC=CCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.